3-Iodo-5-methoxypyridine
Overview
Description
3-Iodo-5-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxypyridine typically involves the iodination of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert it to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or alkylated pyridines.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
3-Iodo-5-methoxypyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmacologically active molecules.
Industry: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Iodo-4-methoxypyridine
- 3-Iodo-2-methoxypyridine
- 5-Iodo-3-methoxypyridine
Comparison: 3-Iodo-5-methoxypyridine is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
3-iodo-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKNMHKWMSUTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640073 | |
Record name | 3-Iodo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-36-4 | |
Record name | 3-Iodo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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